1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 809239-90-5; molecular formula C₇H₅N₃O₃; MW 179.13) is a bicyclic heterocycle comprising a pyridine ring fused to a 1-hydroxypyrazine-2,3-dione moiety. The compound belongs to the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione chemotype, a scaffold that has been claimed in patents and primary literature as a basis for kinase modulators, KRAS covalent inhibitors, D-amino acid oxidase (DAAO) inhibitors, and HIV integrase inhibitors.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
CAS No. 809239-90-5
Cat. No. B12528995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
CAS809239-90-5
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=O)C(=O)N2O)N=C1
InChIInChI=1S/C7H5N3O3/c11-6-7(12)10(13)4-2-1-3-8-5(4)9-6/h1-3,13H,(H,8,9,11)
InChIKeyKBRXEXPFHRLJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 809239-90-5): Core Scaffold Identity and Procurement Baseline


1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 809239-90-5; molecular formula C₇H₅N₃O₃; MW 179.13) is a bicyclic heterocycle comprising a pyridine ring fused to a 1-hydroxypyrazine-2,3-dione moiety . The compound belongs to the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione chemotype, a scaffold that has been claimed in patents and primary literature as a basis for kinase modulators, KRAS covalent inhibitors, D-amino acid oxidase (DAAO) inhibitors, and HIV integrase inhibitors [1]. The distinguishing N(1)-hydroxy substituent differentiates this compound from the parent 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 2067-84-7) and confers distinct physicochemical, metal-coordination, and hydrogen-bonding properties relevant to both biological target engagement and synthetic derivatization strategies [2].

Why Generic Substitution of 1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 809239-90-5) Fails: Structural Determinants That Preclude In-Class Interchangeability


The 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione chemotype encompasses a range of derivatives differing at positions 1, 5, 6, 7, and 8. Within this class, biological activity is exquisitely sensitive to the nature and position of substituents. The N(1)-hydroxy group in CAS 809239-90-5 is not a passive structural feature: in the closely related 5-azaquinoxaline-2,3-dione series, the corresponding N-hydroxy moiety has been shown to contribute critically to hydrogen-bond networks and metal-ion coordination that govern target engagement [1]. The parent compound lacking this N-hydroxy group (CAS 2067-84-7) presents a different hydrogen-bond donor/acceptor profile (one fewer H-bond donor, altered polarity), while the 6-methyl analogue (CAS 776-68-1) introduces steric and electronic perturbations at the pyridine ring that alter both pharmacokinetic properties and binding-site complementarity . The 8-chloro derivative (a known DAAO inhibitor with IC₅₀ 100–200 nM) further demonstrates how a single substituent change on this scaffold can redirect biological activity toward a specific enzyme target [2]. Consequently, treating any two 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as interchangeable—without confirmatory comparative data—risks procurement of a compound with meaningfully different target engagement, metal-binding behavior, or synthetic reactivity.

Quantitative Differentiation Evidence for 1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 809239-90-5) Versus Closest Analogs


N(1)-Hydroxy Substituent: Physicochemical Differentiation from the Parent 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 2067-84-7)

The presence of the N(1)-hydroxy group in CAS 809239-90-5 (C₇H₅N₃O₃, MW 179.13) versus the parent compound CAS 2067-84-7 (C₇H₅N₃O₂, MW 163.14) results in a molecular weight increase of 15.99 Da and adds one hydrogen-bond donor. The parent scaffold without the N-hydroxy group has been characterized with calculated aqueous solubility of approximately 0.95 g/L at 25 °C ; the additional hydroxyl in the target compound is predicted to increase aqueous solubility and polarity. In the 5-azaquinoxaline-2,3-dione series—the direct structural precedent—the N(5)-nitrogen (analogous to the N(1) position in the pyrido[2,3-b]pyrazine system) was experimentally demonstrated to significantly enhance binding affinity by strengthening relevant hydrogen bond interactions at the DAAO active site [1]. This establishes that the N-hydroxy/N-oxide character at this ring position is a meaningful determinant of target engagement, not an inert substitution.

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Metal Coordination Capacity: Pyrido[2,3-b]pyrazine Ligands as Bidentate Chelators and the Enhancement Conferred by the N-Hydroxy Group

Pyrido[2,3-b]pyrazine-derived ligands have been demonstrated to coordinate to Re(I) in a bidentate manner via a four-membered chelate ring, with single-crystal X-ray structures confirming the coordination mode for three representative complexes (Re-L1, Re-L2, Re-L6) [1]. CAS 809239-90-5, bearing an additional N(1)-hydroxy substituent adjacent to the 2,3-dione functionality, possesses an N-hydroxy-α-diketone motif structurally analogous to well-characterized metal-chelating pharmacophores (e.g., hydroxamic acids and N-hydroxyurea derivatives). In contrast, the parent compound (CAS 2067-84-7) lacks this hydroxyl and relies solely on the di-imine (N4–N5) donor set for metal coordination. The N-hydroxy group introduces an additional oxygen donor atom, potentially enabling tridentate (O,N,N) coordination modes not accessible to the parent scaffold.

Bioinorganic Chemistry Metalloenzyme Inhibition Coordination Chemistry

Scaffold Target Engagement: Class-Level Evidence from DAAO Inhibition by 8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

The 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold has been experimentally validated as a D-amino acid oxidase (DAAO) inhibitory chemotype. The 8-chloro derivative (Compound 16 in Tang et al., 2016) exhibited IC₅₀ values of 100–200 nM against porcine and rat DAAO, with the 5-nitrogen (analogous to N1 of the pyrido[2,3-b]pyrazine system) shown to significantly enhance binding affinity through hydrogen-bond strengthening [1]. This positions CAS 809239-90-5—which retains the N(1)-hydroxy group and the 2,3-dione pharmacophore but differs at position 8 (unsubstituted vs. chloro)—as a scaffold-validated compound for DAAO inhibitor development. Systematic in vivo analgesic evaluation of the 8-chloro derivative demonstrated dose-dependent inhibition of formalin-induced tonic pain in rodents following both intrathecal and systemic administration [1].

D-Amino Acid Oxidase Enzyme Inhibition Analgesic Drug Discovery

KRAS Covalent Inhibitor Scaffold: Patent-Disclosed Utility of the 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Core

A recent patent application (De SK, 2023) explicitly describes the synthesis of new 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives and their use as KRAS covalent inhibitors for treating cancer and other diseases associated with KRAS activity [1]. The dione functionality in this scaffold can serve as a precursor for covalent warhead installation or as a recognition element for the KRAS switch-II pocket. CAS 809239-90-5, as the 1-hydroxy-substituted variant, provides an additional functional handle (the N-OH group) that is absent in the parent dione (CAS 2067-84-7) and that can be exploited for prodrug strategies, further covalent modification, or metal-dependent allosteric modulation.

KRAS Inhibition Covalent Inhibitor Cancer Drug Discovery

Kinase Modulation and HIV Integrase Inhibition: Broad Biological Precedent for the Pyrido[2,3-b]pyrazine-2,3-dione Chemotype

The pyrido[2,3-b]pyrazine-2,3-dione scaffold has been independently claimed as a modulator of kinases (Zentaris GmbH patents, 2004–2012) and as an HIV-1 integrase inhibitor (Merck, US20070161639) [1][2]. In the HIV integrase context, pyridopyrazine-dione compounds were shown to inhibit integrase-mediated strand transfer, a mechanism distinct from the kinase modulation activities. CAS 809239-90-5, with its N(1)-hydroxy group, may further expand this target profile: N-hydroxy substituents are established zinc-binding groups in HIV integrase inhibitor design (e.g., raltegravir and elvitegravir analogs). The parent non-hydroxylated scaffold (CAS 2067-84-7) lacks this metal-coordinating functionality and would be expected to show reduced potency against metalloenzyme targets.

Kinase Inhibition HIV Integrase Polypharmacology

Synthetic Versatility: The N-Hydroxy Group as a Derivatization Handle for Prodrug and Conjugate Strategies

The N(1)-hydroxy group in CAS 809239-90-5 provides a chemically accessible handle for O-acylation, O-alkylation, O-sulfonation, or O-phosphorylation—transformations that are not available on the parent scaffold (CAS 2067-84-7). This functional handle enables the synthesis of ester prodrugs (improving membrane permeability), carbamate-protected intermediates, or conjugates with fluorophores/biotin for chemical biology probe development. The 6-methyl analogue (CAS 776-68-1) shares the N-hydroxy group but introduces a methyl substituent at the pyridine 6-position, which alters the electronic character of the pyridine nitrogen and may interfere with certain cyclization or coupling reactions. CAS 809239-90-5, as the unsubstituted pyridine variant, preserves full synthetic accessibility at all pyridine positions (5, 6, 7, 8) for late-stage functionalization .

Synthetic Chemistry Prodrug Design Chemical Biology

Evidence-Backed Application Scenarios for 1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 809239-90-5) in Research and Industrial Procurement


D-Amino Acid Oxidase (DAAO) Inhibitor Lead Optimization: Baseline Scaffold for SAR Studies

The 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold has been experimentally validated as a DAAO inhibitory chemotype, with the 8-chloro derivative achieving IC₅₀ values of 100–200 nM [1]. CAS 809239-90-5, as the 1-hydroxy-, 8-unsubstituted variant, serves as an ideal baseline comparator for systematic SAR studies. By procuring this compound alongside the 8-chloro derivative, research teams can deconvolute the contributions of the N(1)-hydroxy group versus the 8-chloro substituent to DAAO potency, selectivity, and pharmacokinetic properties. The compound's unsubstituted pyridine ring also permits introduction of diverse substituents at positions 6, 7, and 8 to map steric and electronic requirements of the DAAO active site.

KRAS Covalent Inhibitor Discovery: N-Hydroxy Scaffold for Warhead Optimization

Patent disclosures have established 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as KRAS covalent inhibitors for oncology applications [1]. CAS 809239-90-5 provides the core scaffold with an N(1)-hydroxy group that can be exploited for: (i) direct conjugation to acrylamide or vinyl sulfonamide warheads via O-ester or O-carbamate linkages; (ii) metal-chelating strategies targeting the KRAS G12C or G12D mutant cysteine or aspartate residues; or (iii) prodrug approaches where the N-OH group is masked to improve oral bioavailability. The compound's procurement is strategically justified for any KRAS inhibitor discovery program seeking to expand intellectual property around the N(1) substitution vector.

Metalloenzyme Inhibitor Design: N-Hydroxy-α-Diketone as a Zinc-Binding Pharmacophore

The N-hydroxy-α-diketone motif in CAS 809239-90-5 is structurally analogous to established zinc-binding groups in FDA-approved HIV integrase inhibitors and HDAC inhibitors [1]. The pyrido[2,3-b]pyrazine core, demonstrated to coordinate Re(I) in a bidentate fashion [2], gains additional metal-chelating capacity from the N(1)-hydroxy substituent. This makes the compound a rational procurement choice for screening against metalloenzyme panels (e.g., carbonic anhydrases, matrix metalloproteinases, HDACs, or viral integrases) and for synthesizing metal complexes with potential catalytic, photophysical, or antimicrobial applications. The parent non-hydroxylated scaffold would be expected to show weaker metal binding and reduced metalloenzyme inhibition.

Chemical Biology Probe Synthesis: Derivatization Handle for Bioconjugation

The N(1)-hydroxy group in CAS 809239-90-5 provides a unique, chemically orthogonal handle for installing fluorophores (e.g., dansyl, BODIPY, or fluorescein via O-sulfonation or O-acylation), biotin tags (via O-esterification with biotin-NHS), or photoaffinity labels (e.g., diazirine or benzophenone groups) [1]. Unlike the parent compound and the 6-methyl analogue, the target compound retains full synthetic accessibility at all pyridine positions while offering the N-OH conjugation site. This makes it the preferred scaffold for generating chemical biology tool compounds to identify cellular targets of pyrido[2,3-b]pyrazine-based bioactive molecules via pull-down proteomics or cellular imaging studies.

Quote Request

Request a Quote for 1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.